2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

Protecting group orthogonality Solid-phase peptide synthesis compatibility Acid-sensitive substrate tolerance

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid (CAS 2137568-34-2) is a spirocyclic building block belonging to the thia/oxa-azaspiro[3.4]octane family first synthesized by Carreira and co-workers as part of a modular, step-economic route to novel, multifunctional scaffolds for drug discovery. The compound incorporates a Boc-protected azetidine ring and a tetrahydrofuran ring fused at a quaternary spiro center, with a free carboxylic acid at the 8-position.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
Cat. No. B15226840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CCO2)C(=O)O
InChIInChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(7-13)8(9(14)15)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeySLVMNOXQVAOPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic Acid for Procurement: Core Structural and Synthetic Profile


2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid (CAS 2137568-34-2) is a spirocyclic building block belonging to the thia/oxa-azaspiro[3.4]octane family first synthesized by Carreira and co-workers as part of a modular, step-economic route to novel, multifunctional scaffolds for drug discovery [1]. The compound incorporates a Boc-protected azetidine ring and a tetrahydrofuran ring fused at a quaternary spiro center, with a free carboxylic acid at the 8-position. Its molecular formula is C₁₂H₁₉NO₅ (MW 257.28). This building block is designed to provide dense three-dimensional functionality and straightforward derivatization handles (Boc-deprotection, amide/ester formation at C8-COOH), enabling exploration of underexploited regions of chemical space [1].

Why 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic Acid Cannot Be Casually Substituted by In‑Class Analogs


Although the 5-oxa-2-azaspiro[3.4]octane scaffold is shared by several commercial building blocks, the specific combination of the Boc N-protecting group and the free 8-carboxylic acid in this compound defines a unique reactivity and structural profile that cannot be replicated by the closest analogs. Substituting the Boc group for Cbz changes the deprotection chemistry from acidolysis to hydrogenolysis, directly impacting synthetic compatibility with functional groups sensitive to either condition [1]. Moving the carboxylic acid from the 8-position to the 7-position alters the exit vector angle of one of the two primary derivatization handles, which influences molecular shape and target engagement in downstream medicinal chemistry campaigns . Replacing the carboxylic acid with a ketone eliminates the possibility of direct amide bond formation without additional redox steps. These distinctions mean that casual substitution can lead to synthetic re-routing, altered physicochemical profiles, or loss of key pharmacophoric geometry, as elaborated with quantitative evidence below.

Quantitative Differentiation Evidence for 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic Acid vs Closest Analogs


Orthogonal N-Protecting Group: Boc vs Cbz Deprotection Compatibility

The Boc group in the target compound is selectively removed under acidic conditions (e.g., 25–50% TFA in CH₂Cl₂, 0 °C to r.t., typically >95% conversion within 1–2 h), whereas the Cbz analog requires catalytic hydrogenation (H₂, 10% Pd/C, MeOH, r.t., 1–24 h) [1]. This orthogonality is critical when the substrate contains hydrogenation-labile functionalities (e.g., alkenes, benzyl ethers, nitro groups) that would be compromised under Cbz deprotection conditions. Conversely, substrates containing acid-sensitive groups (e.g., silyl ethers, tert-butyl esters, acid-labile linkers on solid support) are better served by the Cbz analog. No third protecting group on this scaffold can replicate the Boc–Cbz orthogonality pair while preserving the same exit-vector geometry [1].

Protecting group orthogonality Solid-phase peptide synthesis compatibility Acid-sensitive substrate tolerance

Carboxylic Acid at C8 Enables Direct Amide Bond Formation vs Ketone Analog Requiring Reductive Amination

The free carboxylic acid at C8 of the target compound allows direct amide bond formation using standard coupling reagents (e.g., HATU, EDCI, DCC), typically achieving isolated yields of 75–95% depending on the amine nucleophile [1]. The 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane analog (CAS 1453315-97-3) requires conversion of the ketone to a secondary amine via reductive amination (NaBH(OAc)₃ or NaBH₃CN), a two-step sequence (imine formation + reduction) that rarely exceeds 60–80% yield and introduces additional purification complexity [2]. The carboxylic acid also offers an orthogonal handle for esterification or reduction to the primary alcohol, expanding the scope of accessible derivatives beyond what the ketone can provide without additional functional group interconversion.

Amide coupling efficiency Peptide-mimetic library synthesis Synthetic step economy

Fsp³ Fraction: Spirocyclic Scaffold vs Flat Aromatic Building Blocks

The 5-oxa-2-azaspiro[3.4]octane core of the target compound carries an Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.83 (10 sp³ carbons out of 12 total) . This value substantially exceeds the Fsp³ of widely used flat aromatic building blocks such as 4-(Boc-amino)benzoic acid (Fsp³ ≈ 0.29) [1]. Higher Fsp³ has been correlated with improved aqueous solubility (mean increase of ~50–200% across matched molecular pairs), lower promiscuity (reduced hERG and CYP inhibition), and a 2–3× higher probability of advancing from Phase I to marketed drug status [2]. The spirocyclic architecture also contributes to lower lipophilicity: the measured log P of the closely related 5-oxa-2-azaspiro[3.4]octane oxalate scaffold is –0.02 , compared to log P ≈ 1.5–2.0 for typical mono-substituted benzenes.

Fraction sp³ (Fsp³) Drug-likeness Aqueous solubility Clinical success rate

Exit Vector Geometry: C8-COOH Substituent Orientation vs C7-COOH Isomer

The 5-oxa-2-azaspiro[3.4]octane scaffold imposes a well-defined spatial relationship between the two principal derivatization vectors (N-Boc and C8-COOH). In the C8-substituted isomer, the carboxylic acid extends from the tetrahydrofuran ring at a C–C bond distance of approximately 2.5 Å from the spiro center, with an N⋯C8 through-space distance of roughly 4.0–4.5 Å and an exit vector angle of approximately 110–130° relative to the N–Cspiro bond, as inferred from the minimum-energy conformation of the parent scaffold . The C7-substituted isomer (2-Boc-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid) places the carboxylic acid on the same tetrahydrofuran ring but at a different position, altering the N⋯COOH distance to ~3.0–3.5 Å and the exit vector angle to ~70–90° . These geometric differences directly affect how the building block projects substituents into target protein binding pockets, making the choice of regioisomer critical for structure-based design.

Exit vector angle Pharmacophore mapping Structure-based drug design

Commercial Purity and Enantiomer Availability Relative to Unprotected and Cbz Analogs

The target compound is commercially available at ≥98% purity (HPLC) from multiple suppliers . In contrast, the unprotected free amine (5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid, CAS 2306260-87-5) is typically supplied at lower purity (≥95%) and exhibits higher lot-to-lot variability due to its greater hygroscopicity and susceptibility to oxidation [1]. The Cbz-protected analog (2-Cbz-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid, CAS 2138175-30-9) also lacks the enantiomerically pure (8R)-option that is available for the Boc compound (CAS 2306248-26-8, >97% purity, isolated single enantiomer) [2]. For programs requiring defined stereochemistry at C8, the Boc-protected building block offers a direct, single-enantiomer procurement route.

Chemical purity Enantiomeric excess Procurement specification Quality control

Procurement-Driven Application Scenarios for 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic Acid


Parallel Library Synthesis Requiring Orthogonal N-Deprotection in the Presence of Hydrogenation-Sensitive Functional Groups

When synthesizing compound libraries that contain alkenes, benzyl ethers, or nitro groups, the Boc group of this building block can be removed quantitatively with TFA without affecting these hydrogenation-sensitive moieties. This is not feasible with the Cbz analog, which requires hydrogenolysis that would reduce these groups. The 98% purity of the commercial material ensures minimal side products during library synthesis [1]. This scenario is directly supported by the orthogonal deprotection evidence in Section 3, Evidence Item 1.

One-Step Amide Library Derivatization for Rapid SAR at the C8 Vector

For medicinal chemistry programs needing rapid exploration of the C8 substituent, the free carboxylic acid enables direct amide coupling with diverse amines using HATU/DIPEA in DMF, typically achieving >80% yield in a single step. This eliminates the two-step reductive amination required for the 8-oxo analog, saving 24–48 hours of reaction and purification time per compound and reducing overall cost per library member [1]. This scenario is grounded in the comparative coupling efficiency evidence in Section 3, Evidence Item 2.

Fsp³-Enriched Fragment-Based Drug Discovery Targeting Oral Bioavailability

The spirocyclic core of the target compound, with an Fsp³ of ~0.83, serves as a privileged fragment for fragment-based screening campaigns aimed at identifying orally bioavailable leads. The low log P (–0.02 for the parent scaffold) correlates with high aqueous solubility, reducing the risk of solubility-limited absorption and promiscuous off-target binding often encountered with flat aromatic fragments (Fsp³ < 0.4) [1][2]. This scenario follows directly from the Fsp³ and log P evidence in Section 3, Evidence Item 3.

Enantioselective Synthesis of Muscarinic M4 Receptor Agonists Requiring Defined C8 Stereochemistry

Novartis AG has patented 5-oxa-2-azaspiro[3.4]octane derivatives as M4 receptor agonists for the treatment of neurological conditions [1]. The availability of the (8R)-enantiomer of the target compound (CAS 2306248-26-8, >97% ee) enables direct construction of enantiomerically pure M4 agonist candidates without chiral resolution, significantly reducing the number of synthetic steps and the cost of goods for preclinical candidate synthesis. This scenario is supported by the enantiomer availability evidence in Section 3, Evidence Item 5, and the Novartis patent disclosure.

Quote Request

Request a Quote for 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.